molecular formula C10H6F2N2 B13127431 2,5-Difluoro-3,3'-bipyridine

2,5-Difluoro-3,3'-bipyridine

Cat. No.: B13127431
M. Wt: 192.16 g/mol
InChI Key: CYQCJFYPZSEOJM-UHFFFAOYSA-N
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Description

2,5-Difluoro-3,3’-bipyridine is an organic compound with the molecular formula C10H6F2N2. It is a derivative of bipyridine, where two fluorine atoms are substituted at the 2 and 5 positions of the pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-3,3’-bipyridine typically involves the coupling of fluorinated pyridine derivatives. One common method is the Negishi coupling, which involves the reaction between 2-pyridyl zinc halides and bromopyridines in the presence of a palladium catalyst . Another method is the Suzuki coupling, which uses boronic acids and halopyridines under similar catalytic conditions . These reactions are usually carried out under inert atmospheres and require precise control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of 2,5-Difluoro-3,3’-bipyridine may involve large-scale coupling reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-3,3’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized bipyridines, while coupling reactions can produce extended aromatic systems .

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3,3’-bipyridine involves its interaction with molecular targets such as metal ions or biological macromolecules. As a ligand, it can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluoro-3,3’-bipyridine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for designing new materials and exploring novel chemical reactions .

Properties

Molecular Formula

C10H6F2N2

Molecular Weight

192.16 g/mol

IUPAC Name

2,5-difluoro-3-pyridin-3-ylpyridine

InChI

InChI=1S/C10H6F2N2/c11-8-4-9(10(12)14-6-8)7-2-1-3-13-5-7/h1-6H

InChI Key

CYQCJFYPZSEOJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CC(=C2)F)F

Origin of Product

United States

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